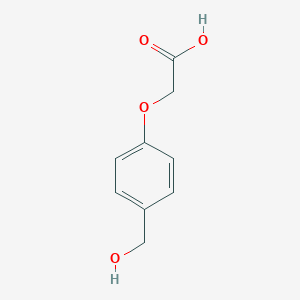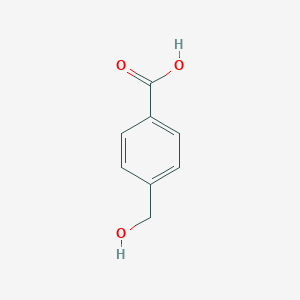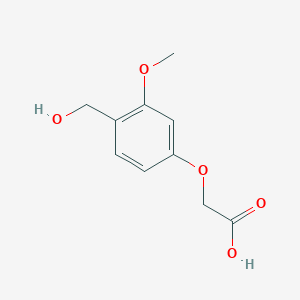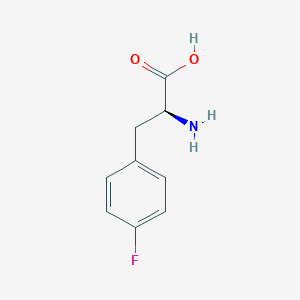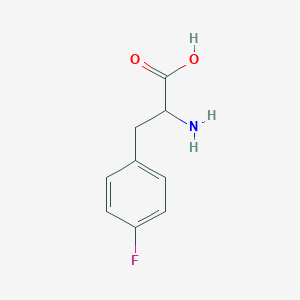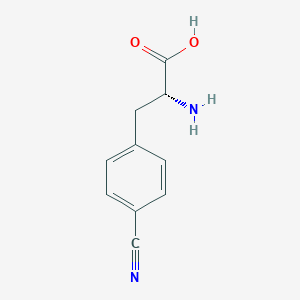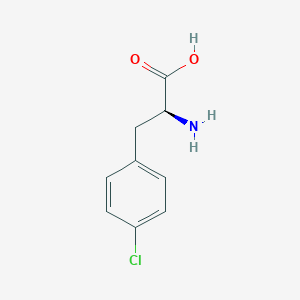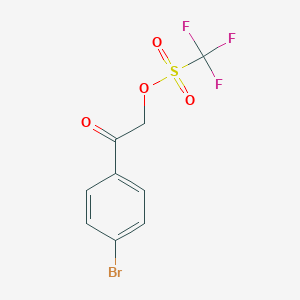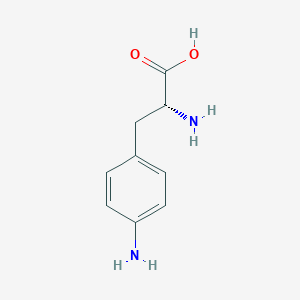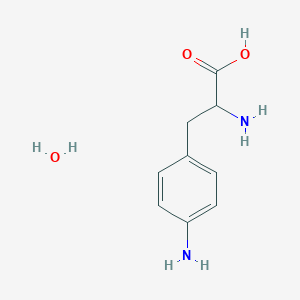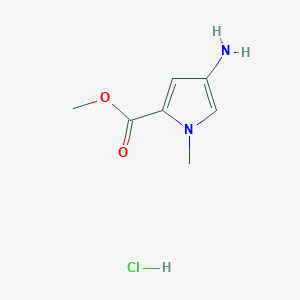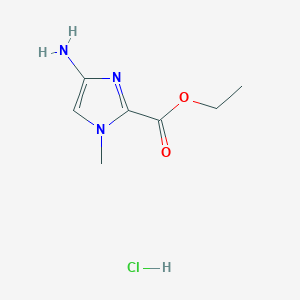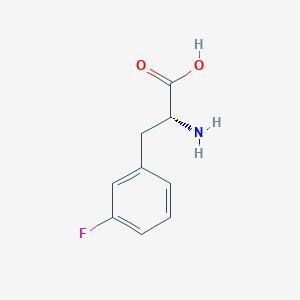
3-氟-D-苯丙氨酸
描述
3-Fluoro-D-phenylalanine is an organic compound with the chemical formula C9H10FNO2. It is a derivative of phenylalanine, where a fluorine atom replaces one of the hydrogen atoms on the phenyl ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
科学研究应用
3-Fluoro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Medicine: It serves as a potential therapeutic agent and is used in the development of enzyme inhibitors.
Industry: The compound is utilized in the production of fluorinated materials with enhanced stability and bioavailability
作用机制
Target of Action
3-Fluoro-D-phenylalanine primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is predominantly expressed in various tissues and plays a crucial role in mediating the exchange of essential amino acids . This transporter is also involved in the uptake of 3-Fluoro-D-phenylalanine .
Mode of Action
3-Fluoro-D-phenylalanine interacts with its target, LAT1, by being incorporated into the transporter. This interaction results in the compound being transported across the cell membrane . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Biochemical Pathways
The biochemical pathways affected by 3-Fluoro-D-phenylalanine are primarily related to protein synthesis and metabolism. The compound modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Pharmacokinetics
It is known that the compound is metabolically stable . The introduction of fluorine into phenylalanine can improve the biophysical and chemical properties of bioactives . This modification can enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 3-Fluoro-D-phenylalanine’s action are primarily related to its role as a potential enzyme inhibitor and therapeutic agent . The compound has been found to play an important role in topography imaging of tumor ecosystems using PET . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
Action Environment
The action, efficacy, and stability of 3-Fluoro-D-phenylalanine can be influenced by various environmental factors. For instance, the compound’s effectiveness as an enzyme inhibitor or therapeutic agent can be affected by the presence of other compounds or conditions in the cellular environment
生化分析
Cellular Effects
3-Fluoro-D-phenylalanine has significant effects on various types of cells and cellular processes. It modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability .
Molecular Mechanism
At the molecular level, 3-Fluoro-D-phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The direct formation of the C-F bond by fluorinase is the most effective and promising method .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Fluoro-D-phenylalanine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
3-Fluoro-D-phenylalanine is involved in the phenylpropanoid pathway for the synthesis of flavones . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) .
Transport and Distribution
The transport and distribution of 3-Fluoro-D-phenylalanine within cells and tissues are not well-studied. It is known that the L-type amino acid transporter 1 (LAT1) is responsible for transporting large neutral amino acids, including phenylalanine .
Subcellular Localization
The subcellular localization of 3-Fluoro-D-phenylalanine is not well-documented in the current literature. It is known that phenylalanine ammonia-lyases (PAL1, -2 and -3) and Cinnamate 4-Hydroxlase (C4H), key enzymes in the phenylpropanoid pathway for the synthesis of flavones, localize to the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-D-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives. This process can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of 3-Fluoro-D-phenylalanine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enzymatic methods using fluorinases have been explored for the selective introduction of fluorine atoms into organic molecules .
化学反应分析
Types of Reactions: 3-Fluoro-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols .
相似化合物的比较
4-Fluoro-DL-phenylalanine: Another fluorinated derivative of phenylalanine with the fluorine atom at the para position.
6-Fluoro-3,4-dihydroxy-L-phenylalanine: A fluorinated derivative used in radiopharmaceutical applications.
Uniqueness: 3-Fluoro-D-phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets .
属性
IUPAC Name |
(2R)-2-amino-3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHRYODZTDMVSS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110117-84-5 | |
| Record name | 110117-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



